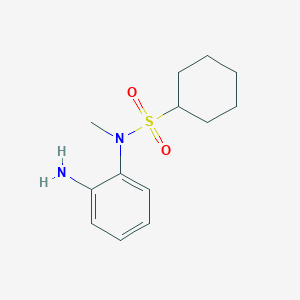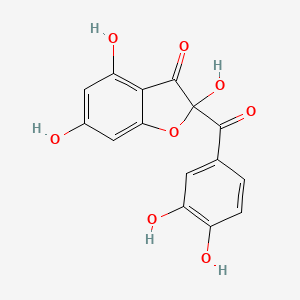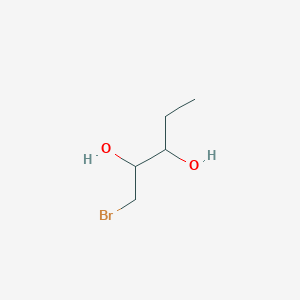
1-Bromopentane-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromopentane-2,3-diol is an organic compound that belongs to the class of brominated diols It is characterized by the presence of a bromine atom attached to the first carbon of a pentane chain, with hydroxyl groups on the second and third carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromopentane-2,3-diol can be synthesized through several methods:
Halogenation of Alkenes: One common method involves the halogenation of pent-2-ene followed by hydrolysis. The reaction typically uses bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) to add bromine across the double bond, forming 1,2-dibromopentane. Subsequent hydrolysis with aqueous sodium hydroxide (NaOH) yields this compound.
Oxidation of Alcohols: Another method involves the oxidation of 1-bromo-2,3-pentanediol using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes followed by controlled hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromopentane-2,3-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻), leading to the formation of pentane-2,3-diol.
Oxidation Reactions: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium dichromate (K₂Cr₂O₇).
Reduction Reactions: The compound can be reduced to form pentane-2,3-diol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Pentane-2,3-diol.
Oxidation: Pentane-2,3-dione or pentanoic acid.
Reduction: Pentane-2,3-diol.
Wissenschaftliche Forschungsanwendungen
1-Bromopentane-2,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Bromopentane-2,3-diol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Oxidative Stress Modulation: It can modulate oxidative stress by acting as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
1-Bromopentane-2,3-diol can be compared with other similar compounds such as:
1-Bromopentane: Unlike this compound, 1-Bromopentane lacks hydroxyl groups and is primarily used as an alkylating agent in organic synthesis.
Pentane-2,3-diol: This compound lacks the bromine atom and is used as a solvent and intermediate in organic synthesis.
1,2-Dibromopentane: This compound has two bromine atoms and is used in the synthesis of alkenes and alkynes through elimination reactions.
Eigenschaften
Molekularformel |
C5H11BrO2 |
|---|---|
Molekulargewicht |
183.04 g/mol |
IUPAC-Name |
1-bromopentane-2,3-diol |
InChI |
InChI=1S/C5H11BrO2/c1-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3 |
InChI-Schlüssel |
GLSCQKMWOKAZAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(CBr)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



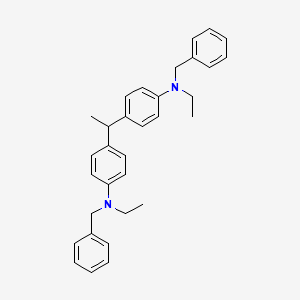

![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)
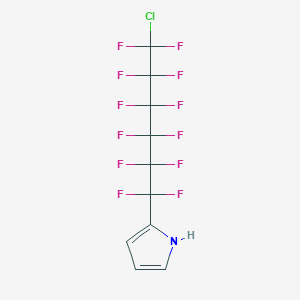
![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
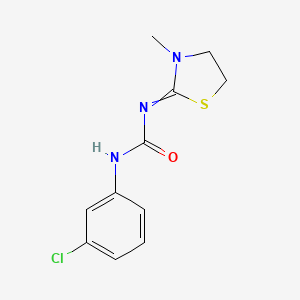

![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)
